

commercial availability of 3-Chloro-6-nitroisoquinoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-6-nitroisoquinoline

Cat. No.: B1492938

[Get Quote](#)

An In-depth Technical Guide to **3-Chloro-6-nitroisoquinoline**: Commercial Availability, Synthesis, and Application

Executive Summary

This technical guide provides a comprehensive overview of **3-Chloro-6-nitroisoquinoline**, a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While direct experimental data for this specific molecule is not abundant in public literature, this document consolidates available commercial information and presents a robust theoretical framework for its synthesis, characterization, and application based on established chemical principles and data from structurally analogous compounds.^[1] This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile scaffold in their research programs.

Compound Profile and Physicochemical Properties

3-Chloro-6-nitroisoquinoline is a substituted isoquinoline featuring a chloro group at the 3-position and a nitro group at the 6-position. These functional groups provide distinct reactive handles for further chemical modification, making it a valuable intermediate for creating diverse molecular libraries.

The presence of the electron-withdrawing nitro group and the chloro substituent significantly influences the electronic properties of the isoquinoline ring system, impacting its reactivity and

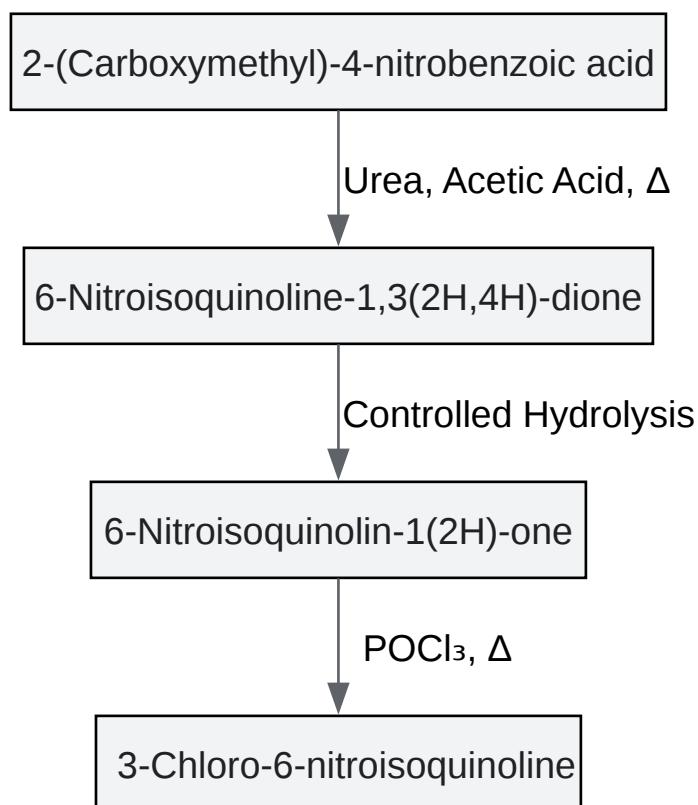
potential biological interactions. The isoquinoline core itself is a well-established "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic drugs.[1]

Property	Value	Source
IUPAC Name	3-Chloro-6-nitroisoquinoline	N/A
CAS Number	760179-81-5	[2][3]
Molecular Formula	C ₉ H ₅ CIN ₂ O ₂	Calculated
Molecular Weight	208.60 g/mol	Calculated
Appearance	Predicted: Pale yellow to yellow solid	N/A
Solubility	Predicted: Soluble in polar organic solvents (DMSO, DMF)	[1]

Commercial Availability and Procurement

As a specialized chemical intermediate, **3-Chloro-6-nitroisoquinoline** is not as widely stocked as common reagents but is available from niche chemical suppliers. Researchers should anticipate lead times for delivery.

Supplier	Catalog Number	Grade	Available Quantities	Notes
United States Biological	269615	Highly Purified	1g, 2g, 5g, 10g	Storage at 4°C is recommended. [2]


Procurement Strategy:

- Request a Quote: Due to the specialized nature of this compound, pricing is often available upon request.

- Verify Purity: Always request a Certificate of Analysis (CoA) from the supplier to confirm the purity and identity of the purchased material.
- Custom Synthesis: For larger quantities or specific purity requirements not met by current stock, custom synthesis is a viable option offered by many chemical service companies.[1][4]

Proposed Synthesis Pathway

While a direct, peer-reviewed synthesis for **3-Chloro-6-nitroisoquinoline** is not readily found in the provided literature, a plausible and logical multi-step pathway can be proposed based on established transformations of related isoquinoline derivatives.[5] The pathway begins with the construction of a 6-nitroisoquinolinone core, followed by a critical chlorination step.

[Click to download full resolution via product page](#)

Caption: Proposed multi-step synthesis of **3-Chloro-6-nitroisoquinoline**.

Experimental Protocol: Synthesis of 3-Chloro-6-nitroisoquinolin-1-ol

This protocol describes the final, critical chlorination step to convert the isoquinolinone intermediate into the target compound.

Causality: Phosphorus oxychloride (POCl_3) is a standard and effective reagent for converting cyclic amides (lactams), such as the isoquinolinone intermediate, into their corresponding chloro-derivatives (lactim chlorides). The reaction proceeds via the formation of a phosphoryl intermediate, which is then displaced by a chloride ion.

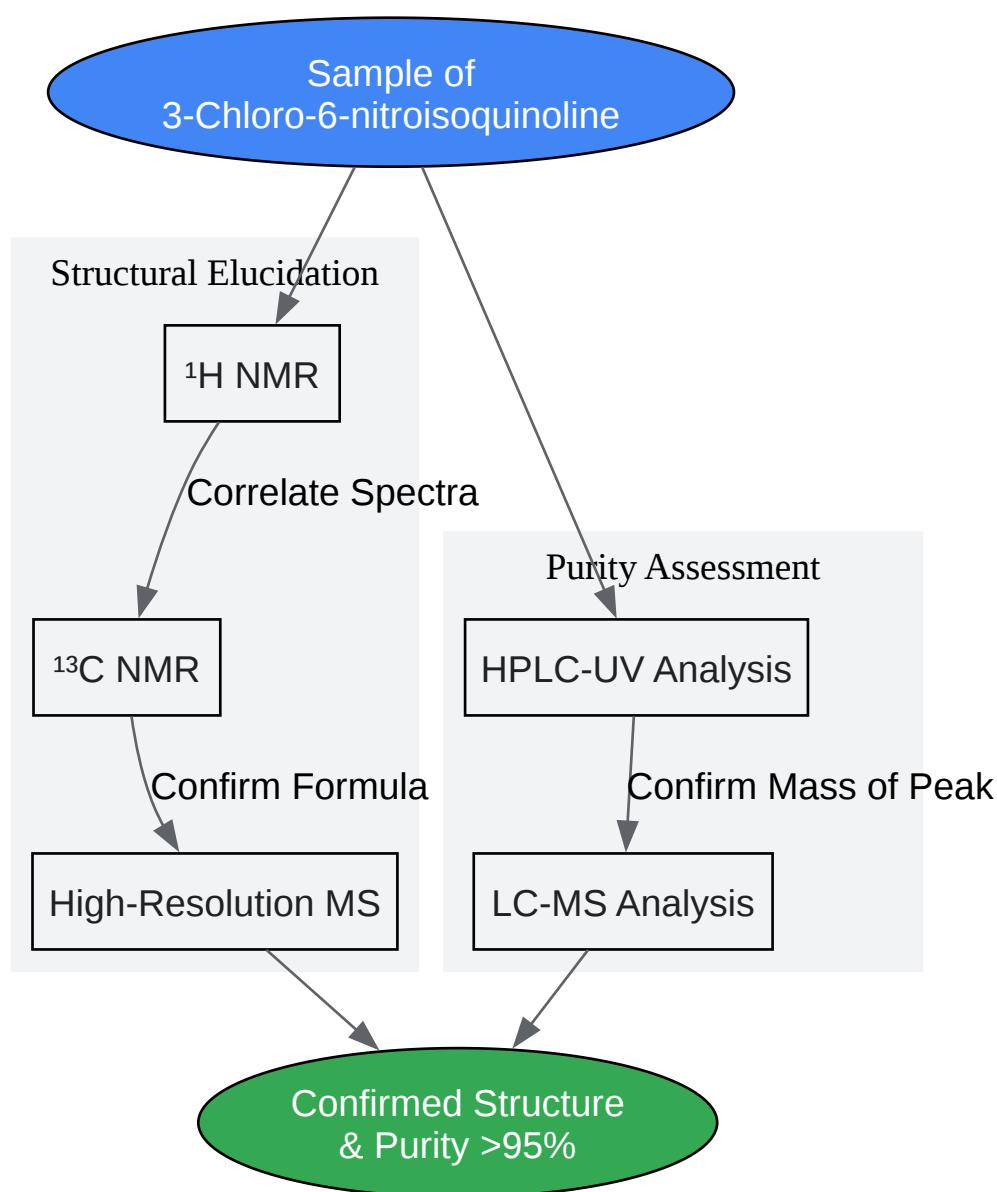
Materials:

- 6-Nitroisoquinolin-1(2H)-one (1.0 eq)
- Phosphorus oxychloride (POCl_3) (5-10 eq, used as reagent and solvent)
- N,N-Dimethylformamide (DMF) (catalytic amount)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Ice

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 6-Nitroisoquinolin-1(2H)-one.
- **Reagent Addition:** Carefully add an excess of phosphorus oxychloride (POCl_3) to the flask, followed by a catalytic drop of DMF.
- **Heating:** Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours.
 - **Self-Validation:** Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane) until the starting material is

consumed.


- Work-up: After cooling to room temperature, carefully remove the excess POCl_3 by distillation under reduced pressure.
- Quenching: Slowly and cautiously pour the residue onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed in a well-ventilated fume hood.
- Extraction: Extract the aqueous mixture with dichloromethane (3x).
- Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to afford pure **3-Chloro-6-nitroisoquinoline**.

Analytical Characterization

Definitive structural confirmation is paramount. A suite of analytical techniques should be employed to verify the identity and purity of synthesized or purchased **3-Chloro-6-nitroisoquinoline**. The following data is predicted based on the chemical structure and comparison with related compounds like 3-chloroisoquinoline.^{[6][7]}

Analytical Technique	Predicted Data for 3-Chloro-6-nitroisoquinoline
¹ H NMR (400 MHz, CDCl ₃) δ (ppm)	9.1-9.3 (s, 1H, H-1), 8.6-8.8 (d, 1H, H-5), 8.3-8.5 (dd, 1H, H-7), 7.8-8.0 (d, 1H, H-8), 7.6-7.7 (s, 1H, H-4).
¹³ C NMR (100 MHz, CDCl ₃) δ (ppm)	~152, 149, 146, 138, 132, 129, 126, 124, 120.
Mass Spectrometry (ESI-MS) m/z	[M+H] ⁺ = 209.0, 211.0 (in an approximate 3:1 isotopic ratio, characteristic of a single chlorine atom).
HPLC Retention Time	Dependent on method, but expected to be a sharp, single peak under optimized conditions.
IR Spectroscopy (KBr) v (cm ⁻¹)	~1540, 1350 (N-O, nitro stretch), ~1600, 1480 (aromatic C=C), ~750 (C-Cl).

Analytical Workflow

[Click to download full resolution via product page](#)

Caption: Logical workflow for analytical characterization and validation.

Protocol: HPLC-UV Analysis

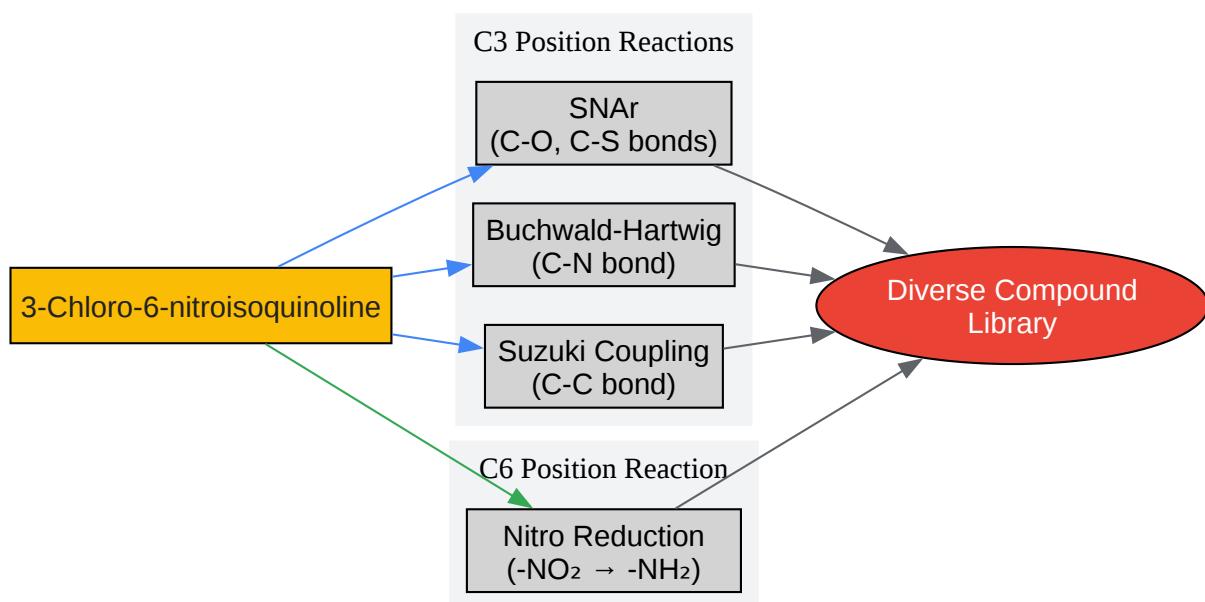
Causality: This method is chosen for its robustness in separating aromatic compounds and quantifying purity.^{[8][9]} The nitroaromatic structure is strongly chromophoric, making UV detection highly sensitive. A C18 reversed-phase column is standard for separating moderately polar organic molecules.

Instrumentation:

- HPLC system with a UV-Vis detector
- C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m)

Chromatographic Conditions:

- Mobile Phase: Isocratic elution with 65:35 (v/v) acetonitrile:water containing 0.1% formic acid. (Note: Gradient elution may be required for complex mixtures).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: Dissolve ~1 mg of the compound in 10 mL of mobile phase to create a 100 μ g/mL stock. Filter through a 0.45 μ m syringe filter before injection.


Reactivity and Applications in Drug Discovery

3-Chloro-6-nitroisoquinoline is a versatile synthetic intermediate primarily due to its two distinct reactive sites, which can be addressed sequentially to build molecular complexity.

- C3-Chloro Group: The chlorine atom is activated towards nucleophilic aromatic substitution (S_nAr) and is an excellent handle for palladium-catalyzed cross-coupling reactions.[\[4\]](#)
 - Suzuki Coupling: To form C-C bonds with boronic acids/esters.
 - Buchwald-Hartwig Amination: To form C-N bonds with amines.
 - S_nAr : To introduce O, N, and S nucleophiles.
- C6-Nitro Group: The nitro group can be readily reduced to a primary amine (e.g., using $SnCl_2$, $H_2/Pd-C$, or iron in acetic acid). This resulting aniline is a key functional group for further derivatization via:

- Amide bond formation.
- Sulfonamide formation.
- Reductive amination.

This dual reactivity allows for the strategic development of compound libraries targeting a range of biological pathways, including kinase inhibition and antimicrobial activity, where the isoquinoline scaffold is prevalent.[1][10]

[Click to download full resolution via product page](#)

Caption: Key synthetic transformations of **3-Chloro-6-nitroisoquinoline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. usbio.net [usbio.net]
- 3. [760179-81-5] 3-CHLORO-6-NITROISOQUINOLINE_高纯度试剂_分析试剂、标准品_科研试剂_供应_新生物 [m.cnbio.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 3-Chloroisoquinoline | C9H6CIN | CID 640968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [commercial availability of 3-Chloro-6-nitroisoquinoline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1492938#commercial-availability-of-3-chloro-6-nitroisoquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com